![molecular formula C18H19NO2 B120184 (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 180468-42-2](/img/structure/B120184.png)
(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives was synthesized . The synthesis involved heating a flask containing toluene and compound 1 at 110 °C under reflux for 2 hours. Then, substituted aniline and NaH were added, and the reaction mixture was heated at 110–120 °C .
Molecular Structure Analysis
The molecular structure of “(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate” is characterized by its unique isoquinoline backbone . This structure is crucial for its diverse applications in scientific research.
Chemical Reactions Analysis
The (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B, acetylcholine esterase (AChE), and butyrylcholine esterase (BChE) .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate” include a molecular weight of 281.349, a density of 1.1±0.1 g/cm3, a boiling point of 412.2±44.0 °C at 760 mmHg, and a flash point of 203.1±28.4 °C .
Wissenschaftliche Forschungsanwendungen
Inhibitor of Monoamine Oxidase (MAO)
This compound has been synthesized and evaluated for inhibitory activity against monoamine oxidase (MAO)-A and-B . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, playing a vital role in the degradation of neurotransmitters .
Potential Treatment for Depression
The compound showed good inhibitory activity against both MAO-A and MAO-B . This suggests potential applications in the treatment of depression, as these enzymes are involved in the breakdown of neurotransmitters such as serotonin and dopamine .
Inhibitor of Butyrylcholine Esterase (BuChE)
The compound has been evaluated for inhibitory activity against butyrylcholine esterase (BuChE) . BuChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in many functions of the nervous system .
Potential Treatment for Neurodegenerative Disorders
The compound’s inhibitory activity against MAO and BuChE suggests potential applications in the treatment of neurodegenerative disorders . These disorders, such as Alzheimer’s disease, are often characterized by low levels of neurotransmitters .
Non-Cytotoxic
The compound exhibited no cytotoxicity against L929 cells . This is an important consideration in drug development, as it suggests the compound may have a good safety profile .
Molecular Docking Studies
Molecular docking studies revealed several important interactions between the active analogs of the compound and amino acid residues of the protein receptors . This research paves the way for further study aimed at designing MAO and ChE inhibitors for the treatment of depression and neurodegenerative disorders .
Wirkmechanismus
Target of Action
The primary targets of (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate are Monoamine Oxidase (MAO)-A and -B , and Butyrylcholine Esterase (BChE) . These enzymes play crucial roles in the regulation of nerve conduction by catalyzing the degradation of neurotransmitters .
Mode of Action
The compound interacts with its targets by inhibiting their activity. Four derivatives of the compound showed good inhibitory activity against both MAO-A and MAO-B, and two derivatives showed selective inhibitory activity against MAO-A . Molecular docking revealed several important interactions between the active analogs and amino acid residues of the protein receptors .
Biochemical Pathways
The inhibition of MAO-A, MAO-B, and BChE affects the degradation of neurotransmitters, leading to an increase in their levels. This can have downstream effects on various biochemical pathways involved in nerve conduction .
Result of Action
The result of the compound’s action is an increase in the levels of certain neurotransmitters due to the inhibition of MAO-A, MAO-B, and BChE. This could potentially have therapeutic effects in the treatment of conditions like depression and neurodegenerative disorders .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVDRQVNMALLN-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648962 | |
Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
CAS RN |
180468-42-2 | |
Record name | Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60648962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 180468-42-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.